1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16528771
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
| Standard InChI Key | VJFLJUUJAKPCMK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The IUPAC name systematically describes its structure: a pyrazole ring substituted with an amine group at position 4 and a 3,4-dimethoxyphenylmethyl group at position 1.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 1-[(3,4-Dimethoxyphenyl)methyl]pyrazol-4-amine |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC |
| InChI Key | VJFLJUUJAKPCMK-UHFFFAOYSA-N |
| PubChem CID | 28373991 |
The SMILES notation confirms the presence of methoxy groups at positions 3 and 4 of the benzene ring, linked via a methylene bridge to the pyrazole core.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves alkylation of a pyrazole precursor with a 3,4-dimethoxybenzyl halide (e.g., chloride or bromide). A general procedure includes:
-
Precursor preparation: 4-Aminopyrazole is reacted with a base (e.g., KCO) to deprotonate the amine.
-
Alkylation: Treatment with 3,4-dimethoxybenzyl halide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 72–85% |
Side products may include bis-alkylated derivatives or hydrolysis byproducts, necessitating rigorous quality control.
Scalability and Industrial Production
Suppliers like American Elements offer the compound in research quantities (mg to kg), with bulk synthesis requiring optimized catalytic systems. Continuous-flow reactors have been proposed to enhance yield and reduce waste in scale-up processes.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (<0.1 mg/mL at 25°C) but is soluble in organic solvents like DMSO, ethanol, and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, warranting storage in amber glass at –20°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume